tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate
Overview
Description
“tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate” is a chemical compound with the molecular formula C11H13ClN2O3 . It has a molecular weight of 256.69 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of this compound involves the use of n-butyllithium in tetrahydrofuran at -78℃ . The reaction is quenched with MeOH and then conc. HCI is added . The crude material is suspended in EtOAc, washed with 5percent NaHCO3, and brine, and evaporated . The crude residue is purified via neutral alumina gel chromatography .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-8-7(6-15)4-5-13-9(8)12/h4-6H,1-3H3, (H,14,16) .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of naphthyridinones as allosteric dual Akt1 and Akt2 inhibitors .Physical and Chemical Properties Analysis
The compound has a density of 1.314g/cm3 . It has a boiling point of 332℃ . The compound is soluble .Scientific Research Applications
Crystal Structures and Molecular Interactions : A study by Baillargeon et al. (2017) investigated compounds similar to tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate, revealing how these molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This research contributes to understanding the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives, which can have implications in material science and molecular design (Baillargeon et al., 2017).
Hydrogen Bonding in Crystal Packing : Das et al. (2016) synthesized two carbamate derivatives and analyzed their crystal structures. Their findings on the interplay of strong and weak hydrogen bonds and the crystal packing of these molecules contribute to our understanding of molecular interactions in solid-state chemistry (Das et al., 2016).
Synthesis of α-Aminated Methyllithium : Ortiz, Guijarro, and Yus (1999) described the synthesis of α-aminated methyllithium using this compound derivatives. Their method contributes to the field of organic synthesis, particularly in the functionalization of carbamates (Ortiz et al., 1999).
Natural Product Synthesis : Tang et al. (2014) conducted studies on the synthesis of a derivative of this compound, highlighting its role as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Photoredox-Catalyzed Chemical Transformations : Wang et al. (2022) reported a photoredox-catalyzed amination of o-hydroxyarylenaminones using a tert-butyl carbamate derivative. This research opens new pathways for assembling 3-aminochromones, which are significant in medicinal chemistry (Wang et al., 2022).
Synthesis of Enantioselective Compounds : A study by Ghosh et al. (2017) described the enantioselective synthesis of tert-butyl carbamate derivatives, which are crucial for developing novel protease inhibitors, a class of drugs with potential therapeutic applications (Ghosh et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(4-chloro-3-formylpyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)17-10(16)14-9-7(6-15)8(12)4-5-13-9/h4-6H,1-3H3,(H,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVXQYZWGQFXPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10673082 | |
Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868736-42-9 | |
Record name | tert-Butyl (4-chloro-3-formylpyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10673082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 4-chloro-3-formylpyridin-2-ylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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